molecular formula C10H19N3O B13255385 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol

4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol

Cat. No.: B13255385
M. Wt: 197.28 g/mol
InChI Key: HIEQMKXHWIAEBT-UHFFFAOYSA-N
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Description

4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a 1-methyl group and an ethylamino group, as well as a butan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced using sodium borohydride to yield the desired product. The reaction conditions typically involve:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-1H-pyrazole-4-amine
  • 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

Uniqueness

4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol is unique due to its combination of a pyrazole ring with an ethylamino and butan-2-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[1-(1-methylpyrazol-4-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C10H19N3O/c1-8(14)4-5-11-9(2)10-6-12-13(3)7-10/h6-9,11,14H,4-5H2,1-3H3

InChI Key

HIEQMKXHWIAEBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CN(N=C1)C)O

Origin of Product

United States

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